molecular formula C14H13N3O3 B2877742 2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine CAS No. 866149-21-5

2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine

Cat. No.: B2877742
CAS No.: 866149-21-5
M. Wt: 271.276
InChI Key: JPFFUPNYDFRADM-LICLKQGHSA-N
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Description

2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine is an organic compound with a complex structure that includes a pyrazine ring, an ethanimidoyl group, and a 3-methoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine typically involves multiple steps, starting with the preparation of the 3-methoxybenzoyl chloride, which is then reacted with ethanimidoyl chloride to form the intermediate. This intermediate is subsequently reacted with pyrazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazine derivatives.

Scientific Research Applications

2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3-methoxybenzoyl)acetate: This compound shares the 3-methoxybenzoyl moiety but differs in its overall structure and reactivity.

    Ethyl (3-methylbenzoyl)acetate: Similar in structure but with a methyl group instead of a methoxy group, leading to different chemical properties.

    Ethyl (2-methoxybenzoyl)acetate: Another related compound with a methoxy group in a different position on the benzoyl ring.

Uniqueness

2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(E)-1-pyrazin-2-ylethylideneamino] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10(13-9-15-6-7-16-13)17-20-14(18)11-4-3-5-12(8-11)19-2/h3-9H,1-2H3/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFFUPNYDFRADM-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)OC)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC(=CC=C1)OC)/C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326078
Record name [(E)-1-pyrazin-2-ylethylideneamino] 3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866149-21-5
Record name [(E)-1-pyrazin-2-ylethylideneamino] 3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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